N-(4-fluorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a synthetic organic compound that features a fluorobenzyl group, a morpholinopyrimidinyl group, and a thioacetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the thioacetamide linkage: This can be achieved by reacting a suitable acetamide precursor with a thiol reagent under appropriate conditions.
Introduction of the fluorobenzyl group: This step may involve the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom.
Attachment of the morpholinopyrimidinyl group: This can be done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide linkage.
Reduction: Reduction reactions could target the pyrimidinyl group or the thioacetamide linkage.
Substitution: The fluorobenzyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-fluorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-methylbenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(4-fluorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide may confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its analogs.
Properties
CAS No. |
1171934-76-1 |
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Molecular Formula |
C17H19FN4O2S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H19FN4O2S/c18-14-3-1-13(2-4-14)10-19-16(23)11-25-17-9-15(20-12-21-17)22-5-7-24-8-6-22/h1-4,9,12H,5-8,10-11H2,(H,19,23) |
InChI Key |
URHYGEGLUARIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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